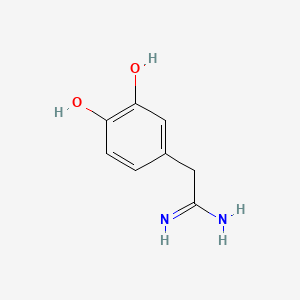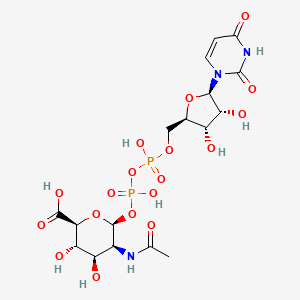
UDP-N-acetyl-beta-D-mannosaminouronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-N-acetyl-beta-D-mannosaminouronic acid is an UDP-N-acetyl-D-mannosaminouronic acid. It is a conjugate acid of an UDP-N-acetyl-beta-D-mannosaminouronate(3-).
Aplicaciones Científicas De Investigación
Glycosylation and Enzymatic Functions
- Enzymatic Catalysis : UDP-N-acetyl-beta-D-mannosaminouronic acid plays a role in enzymatic processes. It is involved in the biosynthesis of N-Acetylneuraminic acid (Neu5Ac), a precursor for sialic acids, crucial in biological recognition systems. The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase in rat liver initiates and regulates this biosynthesis (Stäsche et al., 1997).
- Glycosylation Process : This compound is involved in the glycosylation process, specifically in the synthesis of glycoproteins. It acts as a substrate for various glycosyltransferases, playing a key role in the formation of complex glycan structures on proteins (Nishikawa et al., 1992).
Structural and Biochemical Studies
- Crystal Structure Analysis : The crystal structure of enzymes interacting with UDP-N-acetyl-beta-D-mannosaminouronic acid provides insights into their biochemical functions and mechanisms. For instance, the study of UDP-N-acetyl-d-mannosamine dehydrogenase from Pyrococcus horikoshii OT3, which catalyzes the conversion to UDP-d-ManNAcA, reveals important structural features for its enzymatic activity (Pampa et al., 2014).
- Biosynthesis Pathways : Research on Micrococcus luteus ATCC 4698 demonstrates the biosynthesis of UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA) and UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA) from UDP-GlcNAc. These studies help understand the enzymatic pathways and the role of UDP-ManNAcA in bacterial cell walls (Kawamura et al., 1985).
Enzyme Activity and Disease Understanding
- UDP-GlcNAc 2-Epimerase Research : Studies on UDP-GlcNAc 2-epimerase, which interacts with UDP-N-acetyl-beta-D-mannosaminouronic acid, provide valuable insights into bacterial and mammalian metabolic processes. This includes the formation of ManNAc, vital for bacterial capsular polysaccharides and sialic acid biosynthesis in mammals (Campbell et al., 2000).
Biochemical Characterization
- Enzymatic Characterization : Characterizing enzymes like UDP-N-acetylglucosamine: lysosomal enzyme N-acetylglucosamine-1-phosphotransferase, which interacts with UDP-N-acetyl-beta-D-mannosaminouronic acid, aids in understanding cellular processes such as glycan phosphorylation in lysosomal enzymes (Reitman et al., 1984).
Propiedades
Nombre del producto |
UDP-N-acetyl-beta-D-mannosaminouronic acid |
|---|---|
Fórmula molecular |
C17H25N3O18P2 |
Peso molecular |
621.3 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S,6S)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10-,11+,12-,13+,14-,16+/m1/s1 |
Clave InChI |
DZOGQXKQLXAPND-GWOJABOKSA-N |
SMILES isomérico |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



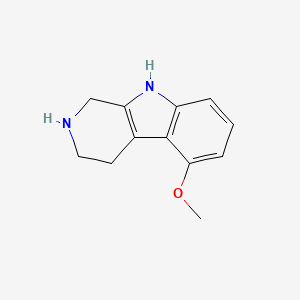
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B1209103.png)
![(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1209104.png)
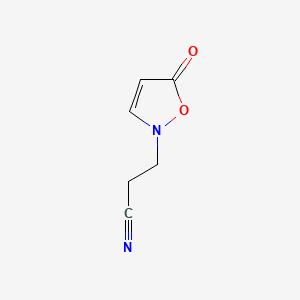

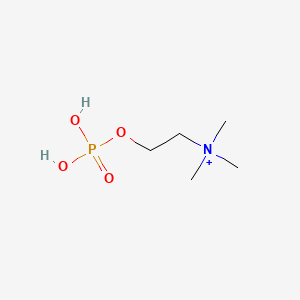
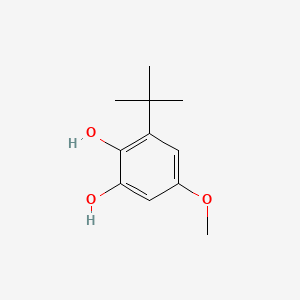
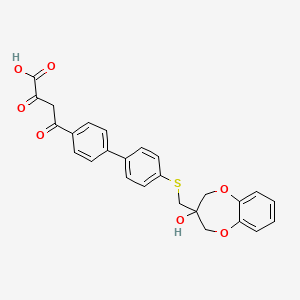

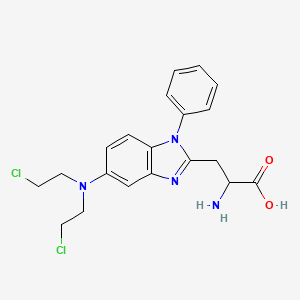

![Benzo[c]thiophene](/img/structure/B1209120.png)
